
Phosphate de tromethamine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Medical Applications
Tromethamine phosphate is primarily used in clinical settings for its buffering capacity, particularly in treating metabolic acidosis. Its applications include:
- Buffering Agent : Tromethamine is utilized to maintain pH levels in various medical conditions, especially during surgeries and in critical care settings where acid-base balance is crucial. It helps in alkalinizing serum, which can last from 16 to 48 hours post-administration .
- Management of Respiratory Distress : Intravenous administration of tromethamine has been effective in treating respiratory distress syndromes in both adults and infants . It assists in managing increased intracranial pressure following trauma.
- Renal Acidosis Treatment : Orally administered tromethamine citrate syrup is used to treat renal acidosis and facilitate the chemolysis of renal calculi .
- Inhalation Therapy for Cystic Fibrosis : Recent studies have explored inhaled tromethamine as a potential therapy for cystic fibrosis (CF). Inhalation of tromethamine has shown promise in enhancing airway surface liquid pH, which may improve bacterial killing and overall lung function in CF patients .
Pharmaceutical Formulations
Tromethamine phosphate serves as an excipient in various drug formulations:
- Injectable Preparations : It is commonly included in injectable formulations due to its ability to stabilize pH and enhance solubility for certain drugs, such as prostacyclin and ketorolac .
- Fast-Dissolving Tablets : Research has demonstrated the formulation of fast-dissolving tablets using tromethamine as a key component, optimizing drug release profiles for medications like ketorolac .
Case Study 1: Respiratory Acidosis Post-Surgery
A 30-year-old woman developed severe respiratory acidosis following cardiac surgery. She was treated with intravenous tromethamine, which successfully corrected her acid-base imbalance without significant adverse effects . This case highlights the effectiveness of tromethamine in acute clinical scenarios.
Case Study 2: Cystic Fibrosis Treatment
In a clinical trial involving patients with cystic fibrosis, inhaled tromethamine was administered to assess its impact on airway pH and bacterial clearance. Results indicated a significant improvement in airway surface liquid pH and enhanced bacterial killing, suggesting that tromethamine could be a beneficial adjunct therapy for CF patients .
Safety Profile
The safety assessment of tromethamine indicates that while it is generally well-tolerated, there are potential risks associated with its use, particularly at high doses or prolonged administration. Adverse effects may include:
- Injection Site Reactions : Chronic cellulitis and necrosis have been observed at injection sites in animal studies .
- Renal Effects : Some studies have reported nephrotoxicity associated with high doses of tromethamine, necessitating careful monitoring during treatment .
Data Summary Table
Mécanisme D'action
Target of Action
Tromethamine, also known as Tris or THAM, is an organic amine proton acceptor . It primarily targets the body’s acid-base balance system, specifically functioning as a buffer to correct metabolic acidosis . Metabolic acidosis is a condition where there is too much acid in the body fluids, which can occur in various clinical conditions such as cardiac bypass surgery .
Mode of Action
Tromethamine acts as a proton acceptor, combining with hydrogen ions to liberate bicarbonate buffer, thereby correcting acidosis . It buffers both metabolic and respiratory acids, limiting carbon dioxide generation . This interaction with hydrogen ions helps to restore the body’s pH balance, preventing the harmful effects of acidosis.
Biochemical Pathways
The primary biochemical pathway affected by tromethamine is the acid-base balance system. By accepting protons and liberating bicarbonate buffer, tromethamine helps to neutralize excess acid in the body fluids . This action can have downstream effects on various biochemical processes that are sensitive to the body’s pH level.
Pharmacokinetics
The oral bioavailability of fosfomycin tromethamine, a related compound, is less than 50% , suggesting that tromethamine phosphate may have similar properties
Result of Action
The primary result of tromethamine’s action is the correction of metabolic acidosis . By acting as a proton acceptor and liberating bicarbonate buffer, tromethamine helps to restore the body’s pH balance. This can prevent the harmful effects of acidosis, such as fatigue, rapid breathing, confusion, and increased heart rate.
Action Environment
The action of tromethamine phosphate can be influenced by various environmental factors. For example, the presence of other medications can potentially affect its efficacy and stability. Additionally, the patient’s renal function can impact the clearance of tromethamine, as it is primarily excreted via the kidneys
Analyse Biochimique
Biochemical Properties
Tromethamine phosphate participates in various biochemical reactions due to its primary amine. It undergoes reactions associated with typical amines, such as condensations with aldehydes . Tromethamine phosphate also complexes with metal ions in solution . It has similar properties to phosphate and could be used as a substitute near neutral pH conditions .
Cellular Effects
Tromethamine phosphate influences cell function by acting as a proton acceptor . It is used for the prevention and correction of metabolic acidosis associated with various clinical conditions
Molecular Mechanism
Tromethamine phosphate acts as a proton acceptor, combining with hydrogen ions, liberating bicarbonate buffer, to correct acidosis . It buffers both metabolic and respiratory acids, limiting carbon dioxide generation . This mechanism of action allows Tromethamine phosphate to exert its effects at the molecular level.
Temporal Effects in Laboratory Settings
Tromethamine phosphate has been shown to be a better stabilizer than phosphate when erythropoietin was subjected to high-temperature stress, preventing aggregation by aiding the reversibility of unfolding
Dosage Effects in Animal Models
While specific studies on Tromethamine phosphate dosage effects in animal models are limited, it’s worth noting that fosfomycin tromethamine, a related compound, has been well-tolerated in mice and rats at high doses . The effects of Tromethamine phosphate at different dosages in animal models need to be further investigated.
Metabolic Pathways
Tromethamine phosphate is involved in various metabolic pathways due to its role as a buffer and a proton acceptor . It is used in the synthesis of surface-active agents and pharmaceuticals . The specific enzymes or cofactors that Tromethamine phosphate interacts with, and its effects on metabolic flux or metabolite levels, are areas that require further exploration.
Transport and Distribution
Tromethamine phosphate is absorbed partially in the small intestine via two proposed mechanisms: a saturable carrier-mediated system associated with a phosphate transport system, and a non-saturable process with first-order kinetics
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of tromethamine phosphate typically involves the reaction of tromethamine with phosphoric acid. The reaction is carried out in an aqueous medium, where tromethamine acts as a base, neutralizing the phosphoric acid to form the phosphate salt. The reaction can be represented as follows:
(HOCH2
Activité Biologique
Tromethamine phosphate (THAM), also known as tris(hydroxymethyl)aminomethane phosphate, is a compound primarily used in clinical settings for its buffering capacity and ability to correct metabolic acidosis. This article explores the biological activity of tromethamine phosphate, focusing on its pharmacokinetics, therapeutic applications, and case studies that highlight its efficacy and safety.
Pharmacokinetics
Tromethamine phosphate is administered intravenously and exhibits rapid distribution into the extracellular space. Its primary mechanism involves the elimination of hydrogen ions (H+) from the extracellular fluid, which leads to the generation of bicarbonate ions that can penetrate intracellular compartments. Studies have shown that:
- Distribution : Tromethamine diffuses slowly into various tissues, with faster uptake observed in liver cells compared to other tissues such as the heart and brain. The steady-state concentration in liver cells is reached more quickly than in other tissues .
- Renal Excretion : Approximately 82% of tromethamine is eliminated via the kidneys within 24 hours post-infusion. The renal excretion rate varies with age; older rats exhibit slower excretion rates compared to younger ones .
- Half-Life : The half-life of tromethamine in plasma is around 90 minutes, with varying times to equilibrium for different tissues (e.g., heart: 2.7 hours; skeletal muscle: 5 hours) .
Therapeutic Applications
Tromethamine phosphate has several clinical applications:
- Metabolic Acidosis Treatment : It is primarily used to treat metabolic acidosis in patients undergoing surgery or those with severe acid-base imbalances. Its buffering action helps stabilize pH levels in the blood .
- Chronic Bacterial Prostatitis : A study involving difficult-to-treat chronic bacterial prostatitis indicated that fosfomycin-tromethamine therapy resulted in a clinical response in 47% of patients after a median follow-up of 20 months .
- Cystic Fibrosis Airway Treatment : Research suggests that inhaled tromethamine may be repurposed to alkalinize airway surface liquid (ASL) in cystic fibrosis patients, potentially enhancing bacterial killing and improving lung function .
Case Study 1: Respiratory Acidosis Post-Surgery
A 30-year-old woman developed severe respiratory acidosis following cardiac surgery. Administration of tromethamine effectively corrected her acid-base imbalance, demonstrating its utility in critical care settings .
Case Study 2: Chronic Bacterial Prostatitis
In a retrospective study involving 15 patients with chronic bacterial prostatitis resistant to conventional antibiotics, treatment with fosfomycin-tromethamine resulted in microbiological eradication in 53% of cases after six weeks, with no significant side effects reported .
Research Findings
Recent studies have explored various aspects of tromethamine phosphate's biological activity:
Propriétés
IUPAC Name |
[2-amino-3-hydroxy-2-(hydroxymethyl)propyl] dihydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12NO6P/c5-4(1-6,2-7)3-11-12(8,9)10/h6-7H,1-3,5H2,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRRRIZHWQMAVLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)(COP(=O)(O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12NO6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90177558 | |
Record name | Tromethamine phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90177558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23001-39-0 | |
Record name | Tromethamine phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023001390 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tromethamine phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90177558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Fosfomycin Trometamol EP Impurity C | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TROMETHAMINE PHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EIH974RZ8V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.